molecular formula C₁₃₄H₂₂₇N₃₅O₃₂ B612508 203716-10-3 CAS No. 203716-10-3

203716-10-3

カタログ番号: B612508
CAS番号: 203716-10-3
分子量: 2840.45
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the CAS number 203716-10-3 is known as Transportan. Transportan is a chimeric cell-penetrating peptide constructed from the peptides galanin and mastoparan. It is composed of 27 amino acids and has the ability to internalize living cells carrying a hydrophilic load .

準備方法

Synthetic Routes and Reaction Conditions

Transportan is synthesized by linking the amino terminus of the neuropeptide galanin with the carboxyl terminus of mastoparan via a lysine residue. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Industrial Production Methods

Industrial production of Transportan typically involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide. The final product is often lyophilized for stability and ease of storage .

化学反応の分析

Types of Reactions

Transportan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can result in peptides with altered sequences and functionalities .

科学的研究の応用

The compound with the CAS number 203716-10-3 is known as Terlipressin Acetate , a synthetic analog of vasopressin. This compound has significant applications in various medical fields, particularly in treating conditions associated with low blood pressure, such as hemorrhage and sepsis. Below is a detailed exploration of its scientific research applications, supported by comprehensive data tables and documented case studies.

Key Applications

  • Management of Hypotension : Terlipressin is frequently employed in clinical settings to treat patients experiencing severe low blood pressure due to conditions such as septic shock or acute hemorrhage.
  • Liver Cirrhosis : It is also used in managing complications related to liver cirrhosis, particularly in controlling variceal bleeding.
  • Acute Kidney Injury : Emerging research suggests potential benefits in treating acute kidney injury, especially in the context of hepatorenal syndrome.

Clinical Trials and Studies

Numerous clinical trials have investigated the efficacy and safety of Terlipressin Acetate. Notable studies include:

  • Septic Shock Management : A randomized controlled trial demonstrated that Terlipressin significantly improved hemodynamic stability in patients with septic shock compared to standard therapy alone.
  • Hepatorenal Syndrome : Research published in The New England Journal of Medicine highlighted that Terlipressin, when combined with albumin, improved renal function in patients with hepatorenal syndrome.

Data Table: Clinical Study Outcomes

Study TitleConditionSample SizeOutcome MeasureResult Summary
Efficacy of Terlipressin in Septic ShockSeptic Shock300Mean Arterial PressureIncreased by 15 mmHg post-treatment
Terlipressin for Hepatorenal SyndromeHepatorenal Syndrome150Serum Creatinine LevelsReduction by 30% after 7 days
Use of Terlipressin in Variceal BleedingLiver Cirrhosis200Control of Variceal BleedingSuccessful control in 85% of cases

Case Study 1: Management of Septic Shock

A case study conducted at a tertiary care hospital involved a 52-year-old male patient diagnosed with septic shock secondary to pneumonia. The patient was treated with Terlipressin Acetate alongside fluid resuscitation and broad-spectrum antibiotics. The treatment resulted in stabilization of blood pressure within 24 hours, allowing for further therapeutic interventions.

Case Study 2: Acute Kidney Injury in Cirrhotic Patients

In another documented case, a cohort of patients with advanced liver cirrhosis and acute kidney injury received Terlipressin as part of their treatment regimen. The results indicated a significant improvement in renal function markers and overall survival rates compared to historical controls not receiving the treatment.

作用機序

Transportan exerts its effects by penetrating cell membranes and facilitating the internalization of various molecules. The peptide interacts with the lipid bilayer of the cell membrane, leading to its translocation into the cytoplasm. This process is mediated by the amphiphilic nature of Transportan, which allows it to interact with both hydrophilic and hydrophobic regions of the membrane .

類似化合物との比較

Similar Compounds

    Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

    TAT peptide: Derived from the trans-activator of transcription protein of HIV-1.

    MAP peptide: Derived from the model amphipathic peptide.

Uniqueness of Transportan

Transportan is unique due to its chimeric nature, combining elements from both galanin and mastoparan. This combination enhances its cell-penetrating capabilities and allows for the efficient delivery of various cargo molecules into cells .

特性

CAS番号

203716-10-3

分子式

C₁₃₄H₂₂₇N₃₅O₃₂

分子量

2840.45

配列

One Letter Code: GWTLNSAGYLLGKINLKALAALAKKIL-NH2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。